![molecular formula C17H20F3N3O3 B588547 1-[1-(Ciclopropanocarbonil)piperidin-4-il]-3-[4-(trifluorometoxi)fenil]urea](/img/structure/B588547.png)

1-[1-(Ciclopropanocarbonil)piperidin-4-il]-3-[4-(trifluorometoxi)fenil]urea

Descripción general

Descripción

CAY10640 es un potente inhibidor de la hidrolasa de epóxidos soluble (sEH), de acción oral y soluble en agua. Este compuesto inhibe la sEH en humanos y ratones con valores de concentración inhibitoria media (IC50) de 0,4 y 5,3 nanomolar, respectivamente . La hidrolasa de epóxidos soluble es una enzima que participa en el metabolismo de los epóxidos a dioles, que son menos activos biológicamente. Al inhibir esta enzima, CAY10640 aumenta la concentración de epóxidos, lo que lleva a diversos efectos terapéuticos .

Aplicaciones Científicas De Investigación

CAY10640 has a wide range of scientific research applications, including:

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de CAY10640 implica la preparación de análogos de 1-aril-3-(1-acilpiperidin-4-il)urea. La ruta de síntesis suele incluir los siguientes pasos:

Formación del Anillo Piperidínico: El anillo piperidínico se sintetiza mediante una serie de reacciones que implican ciclización y modificaciones de grupos funcionales.

Acilación: El anillo piperidínico se acila utilizando agentes acilantes apropiados para introducir el grupo acilo en la posición deseada.

Formación de Urea: La piperidina acilada se hace reaccionar entonces con un isocianato de arilo para formar el enlace de urea.

Métodos de Producción Industrial

La producción industrial de CAY10640 sigue rutas de síntesis similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

CAY10640 experimenta principalmente los siguientes tipos de reacciones:

Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en el anillo piperidínico.

Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo presentes en la molécula.

Sustitución: Las reacciones de sustitución pueden tener lugar en el anillo aromático y en el anillo piperidínico.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean normalmente.

Sustitución: Se pueden utilizar diversos electrófilos y nucleófilos en condiciones apropiadas para lograr reacciones de sustitución.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas del compuesto y análogos sustituidos con diferentes grupos funcionales .

Aplicaciones en Investigación Científica

CAY10640 tiene una amplia gama de aplicaciones en investigación científica, incluyendo:

Mecanismo De Acción

CAY10640 ejerce sus efectos inhibiendo la actividad de la hidrolasa de epóxidos soluble. Esta enzima es responsable de la hidrólisis de los epóxidos a dioles. Al inhibir esta enzima, CAY10640 aumenta la concentración de epóxidos, que tienen diversas actividades biológicas, incluyendo efectos antiinflamatorios, antihipertensivos, neuroprotectores y cardioprotectores . Los objetivos moleculares y las vías implicadas incluyen la modulación de las vías de señalización de los epóxidos y la reducción de los mediadores inflamatorios .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad de CAY10640

CAY10640 destaca por su alta potencia y selectividad para la hidrolasa de epóxidos soluble. Demuestra un aumento de 1.000 veces en la potencia en comparación con la morfina para reducir la hiperalgesia en un modelo in vivo de dolor inflamatorio inducido por carragenina . Esto lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.

Propiedades

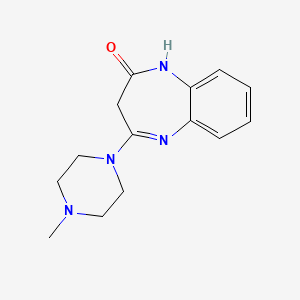

IUPAC Name |

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O3/c18-17(19,20)26-14-5-3-12(4-6-14)21-16(25)22-13-7-9-23(10-8-13)15(24)11-1-2-11/h3-6,11,13H,1-2,7-10H2,(H2,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOHWMGAQRIMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: How does 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea interact with sEH and what are the downstream effects of this interaction?

A: 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea acts as a potent inhibitor of both human and murine sEH. [] While the exact binding mechanism is not explicitly detailed in the provided abstract, it is highly likely that this compound competes with the natural substrate for binding to the enzyme's active site.

Q2: What is the structure-activity relationship (SAR) of 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea as an sEH inhibitor?

A: The research highlights that replacing the adamantyl group present in earlier sEH inhibitors with a 1-(cyclopropanecarbonyl)piperidin-4-yl moiety significantly improves the compound's pharmacokinetic properties in mice. [] This structural modification resulted in a 7-fold increase in potency against sEH, a 65-fold increase in maximum plasma concentration (Cmax), and a remarkable 3300-fold increase in area under the curve (AUC) compared to the adamantane analogue. [] These findings suggest that the 1-(cyclopropanecarbonyl)piperidin-4-yl group contributes favorably to the compound's binding affinity, absorption, and overall exposure in vivo.

Q3: What are the implications of the improved pharmacokinetic profile of 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea for its potential therapeutic use?

A: The substantial improvement in pharmacokinetic parameters, particularly the increased potency, Cmax, and AUC, suggests that 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea could potentially be administered at lower doses and/or less frequently compared to previous sEH inhibitors while still achieving therapeutic efficacy. [] This enhanced pharmacokinetic profile translates to a greater potential for clinical development, as it may lead to improved patient compliance, reduced dosing frequency, and potentially fewer side effects. Furthermore, the compound's superior potency against sEH, as demonstrated by its 1000-fold higher potency compared to morphine in reducing hyperalgesia in a carrageenan-induced inflammatory pain model, underscores its potential as a novel therapeutic agent for inflammatory pain management. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)

![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)